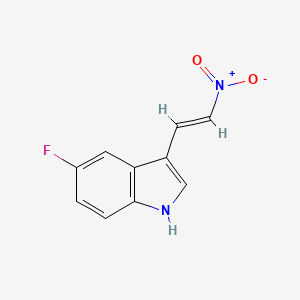

5-Fluoro-3-(2-nitrovinyl)indole

説明

5-Fluoro-3-(2-nitrovinyl)indole is a synthetic organic compound with the molecular formula C10H7FN2O2 and a molecular weight of 206.18 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound that is widely used in the synthesis of pharmaceuticals and agrochemicals. The presence of a fluorine atom and a nitrovinyl group in its structure makes this compound a valuable intermediate in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

5-Fluoro-3-(2-nitrovinyl)indole can be synthesized through several methods. One common synthetic route involves the reaction of 5-fluoroindole with nitroethylene under basic conditions. The reaction typically proceeds as follows:

- Dissolve 5-fluoroindole in a suitable solvent, such as dimethylformamide (DMF).

- Add nitroethylene to the solution.

- Introduce a base, such as potassium carbonate, to the reaction mixture.

- Stir the mixture at an elevated temperature, typically around 80-100°C, for several hours.

- After completion, the reaction mixture is cooled, and the product is isolated through filtration and purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

化学反応の分析

Electrocyclic Cyclization to β-Carbolines

The nitrovinyl group undergoes electrocyclic ring closure under microwave irradiation to form β-carboline scaffolds. Optimal conditions involve:

- Solvent : 1-butanol with trifluoroacetic acid (TFA) additive

- Temperature : Two-stage heating (70°C for 0.5 h → 200°C for 0.8 h)

- Yield : 42% for β-carboline 12aa after partial reduction of the intermediate N-oxide .

Mechanism :

- Formation of 2-nitrovinylindole via addition–elimination.

- Electrocyclic cyclization at 200°C to generate the β-carboline core.

Microwave-Assisted Amination

Reaction with hydrazine hydrate under microwave conditions yields 3-aminoindoles:

- Conditions : 200°C for 15 min in a sealed vial .

- Product : 5-Fluoro-2-phenyl-1H-indol-3-amine (5ab ) with 77% yield .

Key Reaction Data :

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 5-Fluoro-3-(2-nitrovinyl)indole | Hydrazine hydrate | 5-Fluoro-3-aminoindole derivative | 77% |

Spirocyclization Reactions

The nitrovinyl group participates in spiroannulation with isoxazoles:

- Conditions : Phosphorous acid catalyst in formic acid .

- Product : H-Spiro[indole-3,5′-isoxazole] derivatives.

Example :

- 2-(5-Halide-3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile intermediates form spiranes, which rearrange to 3-aminoindoles under heat .

Catalyst-Free Michael Additions

The nitrovinyl group acts as a Michael acceptor in nucleophilic additions:

- Reagents : Indoles, β-fluoro-β-nitrostyrenes .

- Conditions : Solvent-free or aqueous media at 120°C .

Outcome :

Reductive Functionalization

Selective reduction of the nitro group enables access to amines:

- Reagents : LiAlH₄ or catalytic hydrogenation .

- Product : 5-Fluoro-3-(2-aminoethyl)indole derivatives for serotonin receptor ligands .

Cross-Coupling Reactions

The indole C-2 position undergoes palladium-catalyzed couplings:

- Example : Suzuki–Miyaura coupling with aryl boronic acids.

- Conditions : K₂CO₃ in DMF at 80°C.

Key Challenges and Limitations

- Nitro Group Stability : Prone to reduction under harsh conditions .

- Stereoselectivity : Reactions favor E-isomers due to steric hindrance .

This compound’s versatility in forming heterocycles and bioactive derivatives underscores its value in synthetic and medicinal chemistry.

科学的研究の応用

Pharmaceutical Development

5-Fluoro-3-(2-nitrovinyl)indole serves as a crucial intermediate in synthesizing novel pharmaceuticals. Its structural characteristics make it particularly valuable in developing drugs targeting cancer and neurological disorders . The compound's ability to interact with biological systems allows researchers to design innovative therapeutic agents that can effectively modulate disease pathways .

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that indole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further development as anticancer drugs .

Organic Synthesis

In organic chemistry, this compound is utilized in several synthetic methodologies, including cross-coupling reactions and cycloadditions . These reactions facilitate the construction of complex molecular architectures efficiently, which are essential for producing diverse chemical entities .

Synthetic Pathways

The compound has been employed in the synthesis of various indole derivatives through innovative reaction conditions, such as microwave-assisted heating, which enhances yields and reduces reaction times .

Fluorescent Probes

The compound is also significant in developing fluorescent probes for biological imaging applications. Its unique fluorescence properties allow researchers to visualize cellular processes in real-time, providing insights into biological mechanisms at the molecular level .

Application in Biological Imaging

Fluorescent probes based on this compound have been designed to detect specific biomolecules or cellular events, enhancing the understanding of cellular dynamics and disease progression .

Material Science

In material science, this compound is applied in creating advanced materials such as polymers and coatings . Its chemical stability and reactivity contribute to the development of materials with enhanced properties for various industrial applications .

Example: Polymer Development

Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for high-performance applications .

Research on Nitric Oxide Donors

The potential of this compound as a nitric oxide donor is being explored, particularly in cardiovascular research. Nitric oxide plays a crucial role in vascular biology, and compounds that can release nitric oxide may have therapeutic implications for treating cardiovascular diseases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for anticancer and neurological drugs |

| Organic Synthesis | Used in cross-coupling and cycloaddition reactions |

| Fluorescent Probes | Development of probes for real-time biological imaging |

| Material Science | Creation of advanced polymers and coatings |

| Nitric Oxide Donors | Investigated for cardiovascular therapy potential |

作用機序

The mechanism of action of 5-Fluoro-3-(2-nitrovinyl)indole involves its interaction with specific molecular targets and pathways. The nitrovinyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The exact molecular targets and pathways may vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

5-Fluoroindole: Lacks the nitrovinyl group, making it less reactive in certain chemical reactions.

3-(2-Nitrovinyl)indole: Lacks the fluorine atom, resulting in different reactivity and stability.

5-Nitroindole: Contains a nitro group instead of a nitrovinyl group, leading to different chemical properties.

Uniqueness

5-Fluoro-3-(2-nitrovinyl)indole is unique due to the presence of both a fluorine atom and a nitrovinyl group in its structure. This combination imparts distinct chemical reactivity and stability, making it a valuable intermediate in various synthetic and research applications.

生物活性

5-Fluoro-3-(2-nitrovinyl)indole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a distinctive indole moiety with a fluorine atom and a nitrovinyl group attached. The presence of these functional groups is believed to influence its biological interactions and efficacy.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₈F N₂ O₂ |

| Molecular Weight | 194.17 g/mol |

| CAS Number | 208645-53-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may act through the following mechanisms:

- Inhibition of Viral Proteases : Similar compounds with indole structures have demonstrated the ability to inhibit viral proteases, particularly in the context of SARS-CoV-2. For instance, research has shown that small molecules containing indole moieties can effectively inhibit the main protease (Mpro) of SARS-CoV-2, blocking virus replication without significant cytotoxicity .

- Antimicrobial Activity : Compounds with similar structures have been investigated for their antimicrobial properties, potentially affecting bacterial growth and survival through interference with essential biochemical pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound. For example, a related compound was shown to inhibit SARS-CoV-2 Mpro with an effective concentration (EC50) in the low micromolar range while maintaining low cytotoxicity levels in human cell lines . This suggests that this compound may possess similar antiviral properties.

Cytotoxicity Studies

In vitro studies have indicated that compounds structurally similar to this compound exhibit minimal cytotoxic effects even at higher concentrations (up to 200 µM). This characteristic is crucial for developing therapeutic agents that can target pathogens without harming host cells .

Case Studies and Research Findings

- SARS-CoV-2 Inhibition : A study demonstrated that indole derivatives could inhibit the enzymatic activity of SARS-CoV-2 Mpro, showcasing their potential as antiviral agents. The compound's effectiveness was assessed using quantitative assays, revealing significant antiviral activity at concentrations that did not induce cytotoxicity in cultured cells .

- Antimicrobial Properties : Research exploring the antimicrobial effects of indole derivatives indicates that modifications like fluorination and nitrovinyl substitution enhance their efficacy against various bacterial strains. These findings suggest that this compound could be further investigated for its potential as a broad-spectrum antimicrobial agent.

特性

IUPAC Name |

5-fluoro-3-[(E)-2-nitroethenyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGJWSVNMVSDEH-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)C(=CN2)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208645-53-8 | |

| Record name | 208645-53-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。